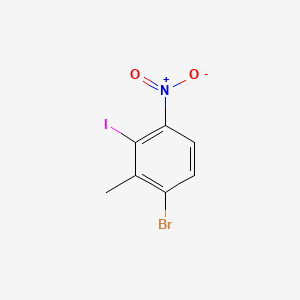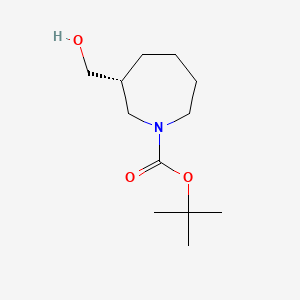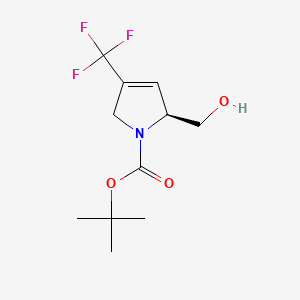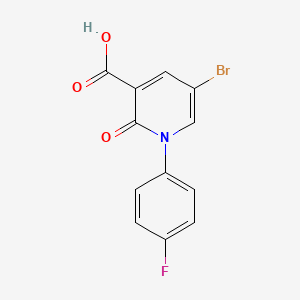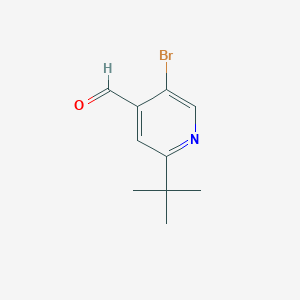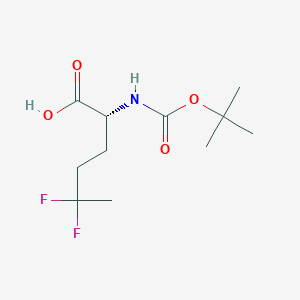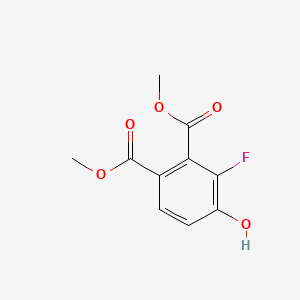![molecular formula C20H24N4 B13913273 N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine CAS No. 478827-06-4](/img/structure/B13913273.png)
N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine is a synthetic organic compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by the reaction of 1-benzylpiperidin-4-one with appropriate reagents.
Introduction of the Indazole Moiety: The indazole ring is introduced through a cyclization reaction involving hydrazine derivatives.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and indazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and thereby influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve dopamine and serotonin receptors.
類似化合物との比較
Similar Compounds
N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide: Known for its use in the synthesis of fentanyl derivatives.
N-(1-benzylpiperidin-4-yl)acetohydrazide: Studied for its potential analgesic properties.
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperidine and indazole moieties makes it a valuable compound for research in medicinal chemistry.
特性
CAS番号 |
478827-06-4 |
|---|---|
分子式 |
C20H24N4 |
分子量 |
320.4 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine |
InChI |
InChI=1S/C20H24N4/c1-23(19-7-8-20-17(13-19)14-21-22-20)18-9-11-24(12-10-18)15-16-5-3-2-4-6-16/h2-8,13-14,18H,9-12,15H2,1H3,(H,21,22) |
InChIキー |
XQCKQVQXXUIQME-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2)C3=CC4=C(C=C3)NN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
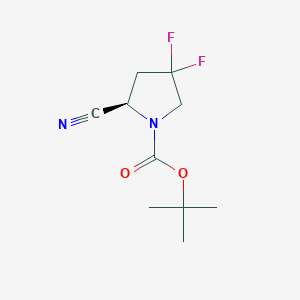
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
